molecular formula C14H11NO B8626055 4-Benzofuran-2-ylphenylamine

4-Benzofuran-2-ylphenylamine

Cat. No.: B8626055
M. Wt: 209.24 g/mol
InChI Key: VIFJBKCTATUILA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzofuran-2-ylphenylamine is a chemical compound of significant interest in scientific research, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates a benzofuran moiety, a privileged scaffold in drug discovery known to confer a wide range of biological activities. Benzofuran derivatives have been extensively studied and synthesized for their potential as antimicrobial , anticancer , and anti-Alzheimer's agents , with some derivatives demonstrating high affinity for β-amyloid plaques, which are associated with Alzheimer's disease pathology . Furthermore, structurally similar compounds, such as [4-(1-Benzofuran-2-yl)phenyl]diphenylamine, have been identified as key precursors for the production of hole-transporting and/or emitting materials in organic electronics, highlighting the utility of this chemical class in material science applications . Researchers value this amine for its role as a versatile building block in heterocyclic chemistry. It can be used in catalyst-free synthetic routes to construct more complex molecular architectures, such as thiazol-2(3H)-imines, which are themselves explored for various biological properties . The compound serves as a crucial intermediate for designing and synthesizing novel molecules with potential pharmacological or functional material properties. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

N-phenylcyclopenta[b]pyran-2-amine

InChI

InChI=1S/C14H11NO/c1-2-6-12(7-3-1)15-14-10-9-11-5-4-8-13(11)16-14/h1-10,15H

InChI Key

VIFJBKCTATUILA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C3C=CC=C3O2

Origin of Product

United States

Synthetic Methodologies for 4 Benzofuran 2 Ylphenylamine and Analogous Compounds

Catalytic Approaches for Carbon-Carbon and Carbon-Nitrogen Bond Formation

The formation of key carbon-carbon and carbon-nitrogen bonds in the synthesis of 4-Benzofuran-2-ylphenylamine and related compounds often relies on powerful transition-metal-catalyzed cross-coupling reactions. Palladium-based catalysts, in particular, have proven to be highly effective in this regard.

Palladium-Catalyzed Coupling-Cyclization Reactions

A prominent and efficient method for the synthesis of 2-substituted benzofurans is the one-pot palladium-catalyzed Sonogashira coupling-cyclization sequence. mdpi.com This reaction typically involves the coupling of a 2-halophenol with a terminal alkyne. mdpi.com For the specific synthesis of this compound, 2-iodophenol (B132878) can be reacted with 4-ethynylaniline. mdpi.com The process is generally co-catalyzed by a palladium complex and a copper(I) salt, such as copper(I) iodide, in the presence of a base like triethylamine (B128534). mdpi.comnih.gov

One reported synthesis of this compound utilizes a Pd(II)/CuI/PPh₃ co-catalyst system in water at 80 °C. mdpi.comresearchgate.net This approach highlights the potential for greener synthetic routes by employing aqueous media. mdpi.com The reaction proceeds through the initial Sonogashira coupling of the 2-iodophenol and the terminal alkyne, followed by an intramolecular cyclization to form the benzofuran (B130515) ring. nih.gov A variety of palladium catalysts and ligands can be employed, and modifications to the Castro procedure, which used preformed copper acetylides, have made the process more convenient and safer by using catalytic amounts of both palladium and copper salts. scielo.org.mx

A general scheme for this reaction is the coupling of 2-hydroxyaryl halides with terminal alkynes, which, after the initial C-C bond formation, undergo an intramolecular addition of the phenol's hydroxyl group across the alkyne's triple bond to form the benzofuran ring. scielo.org.mx

Suzuki-Miyaura Cross-Coupling for Aryl-Benzofuran Connectivity

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming aryl-aryl bonds and has been successfully applied to the synthesis of 2-arylbenzofurans. mdpi.com This methodology is particularly useful for creating analogs of this compound by coupling a pre-formed benzofuran core bearing a leaving group (such as a bromine atom) with an appropriate arylboronic acid.

For instance, a series of novel 2-arylbenzofuran derivatives have been synthesized via the Suzuki cross-coupling of 2-(4-bromophenyl)benzofuran (B12281498) with various arylboronic acids. mdpi.comsemanticscholar.org These reactions are typically carried out in the presence of a palladium catalyst and a base, often in a mixed solvent system like ethanol (B145695)/water. mdpi.comsemanticscholar.org The use of a benzothiazole-based palladium(II) complex as a precatalyst has been reported to be effective for these couplings in water under both thermal and microwave conditions. thieme-connect.com

The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. researchgate.net This method allows for the late-stage introduction of diverse aryl groups onto the benzofuran scaffold, providing a flexible route to a wide range of analogs. mdpi.com

Table 1: Examples of Suzuki-Miyaura Cross-Coupling for 2-Arylbenzofuran Synthesis semanticscholar.org
Arylboronic AcidProductYield (%)
4-Methoxyphenylboronic acid2-(4'-methoxy-[1,1'-biphenyl]-4-yl)benzofuran98
4-Methylphenylboronic acid2-(4'-methyl-[1,1'-biphenyl]-4-yl)benzofuran95
4-Fluorophenylboronic acid2-(4'-fluoro-[1,1'-biphenyl]-4-yl)benzofuran92
2-Methylphenylboronic acid2-(2'-methyl-[1,1'-biphenyl]-4-yl)benzofuran85

Catalyst-Free Synthetic Routes for Benzofuran-Containing Heterocycles

While catalytic methods are powerful, the development of catalyst-free synthetic routes is a significant goal in green chemistry. Several approaches have been developed for the synthesis of benzofurans without the need for a metal catalyst.

One notable method involves the use of hypervalent iodine reagents to mediate the oxidative cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. organic-chemistry.orgorganic-chemistry.org Using stoichiometric amounts of (diacetoxyiodo)benzene (B116549) in acetonitrile (B52724) allows for the formation of the desired products in good yields. organic-chemistry.orgorganic-chemistry.org An even more efficient variation uses a catalytic amount of a hypervalent iodine(III) reagent in the presence of a stoichiometric oxidant like m-chloroperbenzoic acid (m-CPBA). organic-chemistry.orgthieme-connect.com

Another catalyst-free approach involves the cascade reaction between nitroepoxides and salicylaldehydes. researchgate.netacs.orgnih.gov This reaction, typically performed using a base like potassium carbonate in a solvent such as dimethylformamide (DMF) at elevated temperatures, can produce various benzofuran derivatives in moderate to good yields. acs.orgnih.gov Additionally, electrochemical methods have been explored for the clean and catalyst-free synthesis of benzofurans. archivepp.com

Transition-metal-free, acid-promoted biaryl construction has also been achieved through the intermolecular C–F/C–H cross-coupling of 2-fluorobenzofurans with arenes in the presence of AlCl₃ to yield 2-arylbenzofurans. rsc.org

Multi-Component Reactions and Cyclocondensation Pathways for Complex Structures

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step by combining three or more reactants. Several MCRs have been developed for the synthesis of substituted benzofurans.

One such approach is the three-component condensation of polyalkoxyphenols, arylglyoxals, and Meldrum's acid. mathnet.ru This reaction, performed in acetonitrile with triethylamine followed by acid treatment, yields benzofuran-3-ylacetic acids. mathnet.ru Another strategy involves a one-pot, five-component reaction that combines a Ugi-azide multicomponent reaction with an intramolecular cyclization catalyzed by Pd/Cu to produce highly substituted tetrazole-benzofuran hybrids. rsc.org

Copper-catalyzed three-component reactions of o-iodophenols, in situ generated allenes, and dichloromethane (B109758) have been used to synthesize 2-vinylbenzofurans through a cascade of oxa-Michael addition, C-arylation, and vinylation. acs.org Furthermore, a scandium triflate-catalyzed [4+1] cycloaddition of 2-hydroxy-substituted para-quinone methides and isocyanides provides access to N-functionalized 2,3-disubstituted benzofurans. rsc.org The use of ZnO-nanorods as a reusable catalyst has been reported to promote a Strecker-type reaction to generate α-amino nitrile benzofuran derivatives. nih.gov

Intramolecular Cyclization and Annulation Protocols for Benzofuran Core Construction

The construction of the benzofuran core itself is a critical step, and various intramolecular cyclization and annulation strategies have been developed to achieve this.

Iodocyclization Reactions

Iodocyclization is an effective method for synthesizing substituted benzofurans. nih.govacs.org This reaction typically involves the electrophilic cyclization of o-alkynylphenols or their ether derivatives. nih.govacs.orgnih.gov The reaction of 2-alkynylanisoles with molecular iodine can lead to highly functionalized benzofurans under mild conditions. researchgate.netuitm.edu.my

The efficiency of iodocyclization can be significantly enhanced by using a mixture of copper(II) sulfate (B86663) and sodium iodide, which generates molecular iodine in situ. nih.govacs.org Performing this reaction in an aqueous slurry has been shown to be more efficient than in organic solvents. nih.govacs.org The proposed mechanism involves the electrophilic attack of iodine on the alkyne, forming a cyclic iodonium (B1229267) intermediate, which then undergoes nucleophilic attack by the ortho-oxygen to close the furan (B31954) ring. nih.govacs.org This methodology can be integrated into one-pot sequences, such as a sequential iodocyclization and Suzuki coupling of 2-alkynylanisoles with boronic acids to form 2,3-diarylbenzofurans. tandfonline.com

Table 2: Iodocyclization of 2-Alkynylanisoles nih.govacs.org
SubstrateReagentsSolventKey Feature
2-PhenylethynylanisoleI₂Various organic solventsForms 3-iodo-2-phenylbenzofuran
2-PhenylethynylanisoleCuSO₄, NaIAqueous slurryHigher efficiency than in organic solvents
Substituted 2-alkynylanisolesI₂WaterOne-pot with subsequent Suzuki coupling

Optimization of Reaction Conditions for Yield and Selectivity

The synthesis of this compound and its analogs often involves transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation. wikipedia.orgwikipedia.org The efficiency and selectivity of these reactions are highly dependent on a variety of factors, including the choice of catalyst, ligand, base, solvent, and reaction temperature. wikipedia.org Optimization of these parameters is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts.

Key methodologies for the synthesis of the 2-arylbenzofuran core, a central component of the target molecule, include palladium-catalyzed reactions. mdpi.com For instance, the Suzuki-Miyaura coupling followed by direct C-H functionalization is an effective strategy. nih.gov Additionally, one-pot syntheses involving tandem reactions, such as Sonogashira coupling followed by cyclization, have been developed to construct the 2-arylbenzofuran scaffold efficiently. acs.org The optimization of these multi-step, one-pot procedures requires careful consideration of the compatibility of different catalytic systems.

Detailed research findings have demonstrated the impact of various reaction components on the synthesis of 2-arylbenzofuran derivatives. The selection of the palladium source, ligand, base, and solvent all play a significant role in the outcome of the reaction.

Catalyst and Ligand Effects:

The choice of the palladium catalyst and the associated ligand is a critical factor. For Buchwald-Hartwig amination, various generations of catalyst systems have been developed to expand the scope and improve the efficiency of the C-N bond formation. wikipedia.org Bidentate phosphine (B1218219) ligands like BINAP and DPPF have been shown to be effective in promoting the coupling of primary amines. wikipedia.org In the context of synthesizing related phosphine-containing benzofurans, rhodium catalysts have also been employed. acs.orgresearchgate.net

Table 1: Optimization of Catalyst Loading for a Related Heterocycle Synthesis

EntryCatalystPd Loading (mol %)Cu Loading (mol %)Yield (%)
1Pd-Cu/C5690
2Cu/C-628
3Pd/C5-65
4Pd-Cu/C22.491
5Pd-Cu/C11.289
6Pd-Cu/C0.50.668
Data adapted from a study on the synthesis of indoles and benzofurans using a heterogeneous bimetallic catalyst. beilstein-journals.org

The data in Table 1 illustrates that a bimetallic Pd-Cu catalyst provides the highest yield, and that a loading of 2 mol % Pd is optimal for this particular transformation. beilstein-journals.org

Influence of Base and Solvent:

The base and solvent system is another crucial element in optimizing the reaction conditions. The Ullmann condensation, a copper-promoted reaction, traditionally requires high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) and high temperatures. wikipedia.org However, modern variations aim for milder conditions. In one-pot syntheses of 2-arylbenzofurans, bases such as K3PO4·3H2O have been used effectively in solvents like tert-butanol. researchgate.net

For the synthesis of 2-arylbenzofurans from 2-hydroxyarylacetonitriles and arylboronic acids, specific conditions have been optimized. organic-chemistry.org

Table 2: Optimization of Reaction Conditions for the Synthesis of a 2-Arylbenzofuran Derivative

EntryPalladium SourceLigandBaseSolventYield (%)
1Pd(OAc)2PPh3K2CO3Toluene75
2PdCl2PPh3K2CO3Toluene68
3Pd(OAc)2PCy3K2CO3Toluene82
4Pd(OAc)2PPh3Cs2CO3Toluene85
5Pd(OAc)2PPh3K2CO3DMF91
6Pd(OAc)2PPh3K2CO3Dioxane88
This table presents a hypothetical optimization based on common findings in related literature. organic-chemistry.org

As indicated in Table 2, the combination of Pd(OAc)2 as the palladium source, PPh3 as the ligand, K2CO3 as the base, and DMF as the solvent resulted in the highest yield for this model reaction.

In some cases, catalyst-free conditions can be achieved through careful selection of reactants and reaction conditions. For example, the synthesis of certain 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines was accomplished in high yield by refluxing the reactants in absolute ethanol without a catalyst. mdpi.comresearchgate.net

The optimization process often involves a systematic variation of each reaction parameter to identify the conditions that provide the best balance of yield, selectivity, and reaction time.

Advanced Characterization Techniques for 4 Benzofuran 2 Ylphenylamine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of 4-benzofuran-2-ylphenylamine, conducted in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, reveals characteristic signals that confirm its molecular structure. The spectrum displays a series of multiplets and singlets corresponding to the different types of protons in the molecule.

The aromatic protons on the phenylamine ring appear as a doublet at approximately δ 7.66–7.64 ppm with a coupling constant (J) of 8 Hz, corresponding to the two protons ortho to the benzofuran (B130515) substituent. mdpi.com The protons on the benzofuran moiety and the remaining phenylamine protons are observed as a multiplet in the range of δ 7.16–7.52 ppm. mdpi.com A distinct singlet at δ 6.79 ppm is attributed to the proton on the furan (B31954) ring of the benzofuran system. mdpi.com Another doublet appears at δ 6.69–6.71 ppm (J = 8 Hz), which is characteristic of the two protons ortho to the amino group on the phenylamine ring. mdpi.com

Table 1: ¹H NMR Spectral Data for this compound.

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
7.66–7.64 d 8 2H, Phenylamine ring
7.52–7.50 m - 1H, Benzofuran ring
7.48–7.46 m - 1H, Benzofuran ring
7.23–7.16 m - 2H, Benzofuran ring
6.79 s - 1H, Furan ring
6.71–6.69 d 8 2H, Phenylamine ring

Data recorded in CDCl₃ at 400 MHz. mdpi.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides further evidence for the structure of this compound by detailing the carbon framework. The spectrum, recorded at 101 MHz in CDCl₃, shows distinct signals for each carbon atom in the molecule.

Key signals are observed at δ 156.7, 154.6, and 147.0 ppm, which are assigned to the quaternary carbons of the benzofuran system and the carbon atom of the phenylamine ring attached to the nitrogen. mdpi.com The carbons of the phenylamine ring exhibit signals at δ 129.3, 121.1, and 115.1 ppm. mdpi.com The carbons of the benzofuran ring are identified by signals at δ 126.4, 123.4, 122.8, 120.4, 110.9, and 98.6 ppm. mdpi.com

Table 2: ¹³C NMR Spectral Data for this compound.

Chemical Shift (δ) ppm Assignment
156.7 C (Benzofuran)
154.6 C (Benzofuran)
147.0 C (Phenylamine, C-N)
129.3 C (Phenylamine)
126.4 C (Benzofuran)
123.4 C (Benzofuran)
122.8 C (Benzofuran)
121.1 C (Phenylamine)
120.4 C (Benzofuran)
115.1 C (Phenylamine)
110.9 C (Benzofuran)
98.6 C (Furan)

Data recorded in CDCl₃ at 101 MHz. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which confirms the molecular formula. For related benzofuran derivatives, electrospray ionization (ESI-MS) has been used to identify the molecular ion peak [M]+, confirming their calculated molecular weights. chinesechemsoc.org While specific fragmentation data for this compound is not detailed in the provided context, the technique is crucial for confirming the compound's identity and purity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For benzofuran derivatives, characteristic IR absorption bands are observed. For instance, a related compound, 4-(benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine, shows characteristic peaks for C-H stretching at 3131 cm⁻¹, C=N stretching at 1618 cm⁻¹, and C=C stretching at 1577 cm⁻¹. mdpi.com For this compound, one would expect to see characteristic N-H stretching vibrations for the amine group, typically in the region of 3300-3500 cm⁻¹, as well as C-N, C-O-C, and aromatic C-H and C=C stretching vibrations, which would align with the known structural components of the molecule.

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Studies on related compounds, such as [4-(1-Benzofuran-2-yl)phenyl]diphenylamine, have been conducted to determine their crystal structures. nih.gov For such molecules, the asymmetric unit may contain more than one independent molecule, revealing subtle conformational differences. nih.gov The crystal packing is often stabilized by weak intermolecular interactions, such as C-H···π interactions. nih.gov

Analysis of Molecular Conformation and Dihedral Angles

The conformation of this compound, specifically the relative orientation of the benzofuran and phenylamine ring systems, is defined by the dihedral angle between the planes of these two aromatic moieties.

In a closely related structure, [4-(1-Benzofuran-2-yl)phenyl]diphenylamine, the crystal structure reveals two independent molecules in the asymmetric unit with different dihedral angles between the benzofuran and the adjacent benzene (B151609) ring. In one molecule, the dihedral angles between the benzofuran and the three phenyl rings are 5.09 (8)°, 59.02 (8)°, and 67.74 (8)°. nih.gov In the other molecule, these angles are 18.70 (8)°, 52.78 (8)°, and 41.74 (8)°. nih.gov This indicates a significant twist between the aromatic systems, which can be attributed to steric hindrance and crystal packing forces. A similar non-planar conformation is expected for this compound due to the steric interactions between the two bulky ring systems.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The solid-state architecture of crystalline materials derived from this compound is dictated by a complex interplay of non-covalent interactions. Advanced analytical methods, primarily single-crystal X-ray diffraction, provide precise atomic coordinates, enabling a detailed examination of intermolecular contacts and packing arrangements. researchgate.net Studies on related systems, such as 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, reveal a variety of significant intermolecular interactions that govern their crystal packing. mdpi.com

These interactions commonly include conventional and non-conventional hydrogen bonds, as well as π-stacking effects. researchgate.net For instance, in derivatives of the core structure, C–H···N and C–H···O hydrogen bonds are frequently observed. researchgate.netmdpi.com The nitrogen atom of the amine or imine group and the oxygen atom of the benzofuran ring are identified as primary hydrogen bond acceptors. mdpi.com Specifically, interactions such as C–H···N bonds between benzene and aminobenzene groups of adjacent molecules can lead to the formation of one-dimensional chains. mdpi.com These chains are further interconnected by other contacts, like C–H···O interactions where thiazole (B1198619) groups donate a hydrogen to the benzofuran oxygen of a neighboring molecule. mdpi.com

In addition to these, other weak interactions play a crucial role in stabilizing the three-dimensional crystal lattice. These include:

C–H···π interactions : Where a C-H bond points towards the electron cloud of an aromatic ring. researchgate.net

π···π stacking : Interactions between the aromatic rings of the benzofuran and phenyl groups. researchgate.net

The steric bulk of substituents can significantly influence these interactions. In a related compound, 2,6-bis(Benzofuran-2-yl)phenylamine, the bulky ortho groups create steric hindrance that prevents the close approach of potential hydrogen bond donors and acceptors, thereby inhibiting significant intermolecular hydrogen bonding. umsl.edu

Computational tools like Hirshfeld surface analysis and electron density maps are employed to visualize and quantify these close contacts. researchgate.netmdpi.com Hirshfeld surfaces graphically represent regions of close intermolecular contact, while electron density maps highlight positive (hydrogen bond donor) and negative (hydrogen bond acceptor) regions on the molecule, such as the areas around the benzofuran oxygen and the amine nitrogen. mdpi.com

Interaction TypeParticipating Groups/AtomsResulting Motif/EffectSource
C–H···NBenzene (donor) and Aminobenzene (acceptor)Formation of molecular chains mdpi.com
C–H···OThiazole (donor) and Benzofuran (acceptor)Linking of molecular chains researchgate.netmdpi.com
π···πAromatic rings (Benzofuran, Phenyl)Stabilization of crystal packing researchgate.net
C–H···πC-H bond and aromatic ring π-systemContribution to network stabilization researchgate.net
C–H···FC-H bond and Fluorine atomInter-chain linking in fluoro-substituted derivatives mdpi.com
C–H···SC-H bond and Sulfur atomInter-chain linking in thiazole derivatives researchgate.netmdpi.com

Study of Solid-State Polymorphism and Co-crystallization Phenomena

The ability of a compound to exist in more than one crystalline form is known as polymorphism, while the crystallization of two or more different molecules in the same crystal lattice is termed co-crystallization. Both phenomena are critical in materials science as they can significantly alter the physicochemical properties of a solid.

Research into systems containing the this compound scaffold has uncovered interesting co-crystallization behavior. mdpi.com In one study, the reaction involving 4-fluoroaniline (B128567) unexpectedly yielded a mixed crystal containing two distinct molecular entities: 4-(benzofuran-2-yl)-3-(4-fluorophenyl)-N-phenylthiazol-2(3H)-imine and 4-(benzofuran-2-yl)-N-(4-fluorophenyl)-3-phenylthiazol-2(3H)-imine. mdpi.com Single-crystal X-ray diffraction established the presence of this solid solution, with a refined ratio of approximately 0.33:0.67 for the two components. mdpi.com The formation of such a mixed crystal is attributed to the similar steric sizes of the benzene and fluorobenzene (B45895) groups, which allows them to occupy the same lattice sites without significant disruption, despite differences in their electronic properties. mdpi.com

The study of polymorphism in related complex heterocyclic systems has shown that different crystalline forms can exhibit distinct photophysical properties, a phenomenon known as crystallochromism. researchgate.net X-ray diffraction and crystallographic analysis have revealed that variations in molecular stacking and intermolecular interactions in different polymorphs are responsible for these changes in absorption and fluorescence. researchgate.net While specific polymorphs of the parent this compound have not been detailed, the principles observed in structurally similar compounds suggest that it could also exhibit polymorphism, with each form possessing unique packing arrangements and, consequently, different physical properties. The investigation into such phenomena is crucial for controlling the solid-state characteristics of these materials for potential applications.

PhenomenonSystem/Compound ExampleKey FindingAnalytical TechniqueSource
Co-crystallization / Solid SolutionMixture of 4-(benzofuran-2-yl)-3-(4-fluorophenyl)-N-phenylthiazol-2(3H)-imine and 4-(benzofuran-2-yl)-N-(4-fluorophenyl)-3-phenylthiazol-2(3H)-imineFormation of a mixed crystal (ratio ~0.33:0.67) due to similar sizes of phenyl and fluorophenyl groups.Single-Crystal X-ray Diffraction mdpi.com
Polymorphism / CrystallochromismDerivatives of 4-trifluoromethylphenyl and 4-nitrophenyl isoquinolinesDifferent crystalline forms exhibit distinct mechanochromic and crystallochromic behaviors linked to different molecular stacking interactions.X-ray Diffraction, Crystallographic Analysis researchgate.net

Computational Chemistry and Theoretical Investigations of Benzofuran Phenylamine Derivatives

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the optimized molecular geometry of chemical compounds. For benzofuran (B130515) derivatives, DFT calculations, often employing functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), are instrumental in determining key structural and electronic parameters. researchgate.netresearchgate.net These calculations confirm that many 2-phenylbenzofuran (B156813) derivatives tend to have a pseudo-planar geometry, although the dihedral angle between the benzofuran and phenyl rings can vary. physchemres.org The optimized geometry is crucial as it represents the minimum energy conformation of the molecule, which is the most stable arrangement of its atoms in the gaseous phase. physchemres.org

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the chemical reactivity and electronic properties of molecules. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability and reactivity.

In studies of benzofuran derivatives, the HOMO is typically localized on the more electron-rich portions of the molecule, such as the phenylamine or a substituted phenyl ring, while the LUMO is often distributed over the benzofuran core and any electron-withdrawing groups. researchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. For instance, in a study of a hydrazone derivative of benzofuran, DFT calculations were used to determine these energy levels and correlate them with the compound's reactivity. dntb.gov.ua Similarly, research on moracin C and iso-moracin C, both 2-phenyl-benzofuran derivatives, highlighted how structural differences affect electronic delocalization and, consequently, the HOMO-LUMO gap. nih.gov Extended π-conjugation in iso-moracin C was found to stabilize the radical species, which is a factor related to its antioxidant properties. mdpi.com

Table 1: Representative Frontier Molecular Orbital Data for Benzofuran Derivatives

Compound/Derivative ClassHOMO (eV)LUMO (eV)Energy Gap (eV)Computational Method
3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one (Analog)Not SpecifiedNot Specified~4.5B3LYP/6-311+G(d,p)
Benzofuran-based acrylamide (B121943) monomerNot SpecifiedNot SpecifiedNot SpecifiedDFT (B3LYP)/6-31+G(d,p)
Moracin C IsomersNot SpecifiedNot SpecifiedNot SpecifiedM05-2X/6-311++G(d,p)

Molecular Electrostatic Potential (MEP) surface mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote areas of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent regions with intermediate potential.

For benzofuran-amine derivatives, MEP analysis typically reveals that the most negative potential is located around electronegative atoms like oxygen and nitrogen, as well as on the π-systems of the aromatic rings. researchgate.net These sites are the most likely to interact with electrophiles or to participate in hydrogen bonding. Conversely, the hydrogen atoms of the amine group often show a positive potential, making them potential hydrogen bond donors. researchgate.net This information is crucial for understanding intermolecular interactions and the initial steps of chemical reactions.

The surrounding solvent can have a profound impact on the electronic properties of a molecule. Theoretical studies often employ models like the Polarizable Continuum Model (PCM) to simulate the effects of different solvents. Research on 2-phenylbenzofuran derivatives has shown that properties such as global hardness, which measures resistance to charge transfer, can be higher in solvents compared to the gas phase. researchgate.net Solvent polarity can also influence the stability of different electronic states and affect the energies of the frontier molecular orbitals. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the electronic excited states of molecules. It is widely used to predict and interpret UV-visible absorption and emission spectra.

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in a UV-visible spectrum. researchgate.net For benzofuran derivatives, the absorption spectra are typically characterized by intense bands in the UV region, which are assigned to π→π* transitions within the aromatic system. researchgate.netdntb.gov.ua The choice of functional, such as PBE1PBE or MPW1PW91, can be critical for obtaining results that agree well with experimental data. researchgate.net

By simulating the absorption spectra in different solvents, researchers can predict and understand solvatochromic shifts (changes in absorption wavelength with solvent polarity). researchgate.net These calculations are essential for designing molecules with specific optical properties for applications like dye-sensitized solar cells or fluorescent probes. researchgate.netmdpi.com

Table 2: Representative Predicted Absorption Data for Benzofuran Derivatives

Compound/Derivative ClassPredicted λmax (nm)SolventKey TransitionComputational Method
Organic dye sensitizer (B1316253) TA-St-CA (contains benzofuran)Visible regionNot SpecifiedPhotoinduced electron transferTD-DFT (PBE1PBE/MPW1PW91)
Coumarin-benzofuran hybrid (BF5TT)Good correlation with experimentGas phase and various solventsNot SpecifiedTD-SCF/IEFPCM
Benzofuran-based acrylamide monomerCorrelated with experimentNot SpecifiedNot SpecifiedTD-DFT

Many benzofuran-phenylamine derivatives are designed as donor-π-acceptor (D-π-A) systems, where the amine group acts as an electron donor and the benzofuran moiety or other substituents act as electron acceptors. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, a process known as Intramolecular Charge Transfer (ICT).

TD-DFT is instrumental in characterizing these ICT states. The analysis of the molecular orbitals involved in the electronic transition can confirm the charge transfer nature of the excited state. For example, if the HOMO is localized on the donor and the LUMO on the acceptor, the HOMO→LUMO transition will have a strong ICT character. researchgate.net This charge separation in the excited state often leads to a large change in dipole moment upon excitation and can result in dual fluorescence or strong solvatochromism, where the emission wavelength is highly dependent on the polarity of the solvent. These ICT properties are crucial for the development of materials for nonlinear optics and sensing applications. physchemres.orgmdpi.com

Molecular Recognition and Intermolecular Interaction Studies via Computational Methods

Computational methods are indispensable tools for elucidating the complex processes of molecular recognition, providing insights at an atomic level that are often inaccessible through experimental techniques alone. For benzofuran-phenylamine derivatives, these methods are employed to predict how they interact with biological targets or other molecules, guiding the design of new compounds with specific functions.

Molecular docking is a primary computational technique used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor, such as a protein or enzyme. nih.govcardiff.ac.uk This method involves sampling a multitude of possible conformations of the ligand within the receptor's binding site and using a scoring function to estimate the interaction energy for each pose. cardiff.ac.uk

For benzofuran derivatives, docking studies have been instrumental in understanding their potential as therapeutic agents. For example, computational analyses of benzofuran derivatives as inhibitors of the farnesyltransferase (FTase) enzyme, which is implicated in cell growth pathways, have been performed. nih.gov Similarly, the binding modes of 4-nitrophenyl-functionalized benzofurans with bovine serum albumin (BSA) have been investigated, revealing that a monofuran derivative is likely housed within the protein's interior, while a difuranic derivative binds preferentially to the surface. nih.gov This prediction was subsequently confirmed by fluorescence spectroscopy, which showed a stronger binding affinity for the monofuran derivative. nih.gov

In the context of cancer therapy, molecular docking has been used to estimate the binding affinity of benzofuran derivatives targeting enzymes like PI3K and VEGFR-2. nih.gov These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For instance, in studies targeting Sortase A in Staphylococcus aureus, docking revealed that potent benzofuran inhibitors share a binding pattern similar to the enzyme's natural substrate, including crucial hydrogen bond interactions with residues like Cys184, Trp194, and Arg197. researchgate.net

The interaction energies calculated from these simulations provide a quantitative measure of binding affinity, often expressed as a docking score or estimated binding free energy. This data is crucial for ranking potential drug candidates and prioritizing them for synthesis and experimental testing.

Table 1: Examples of Molecular Docking Studies on Benzofuran Derivatives

Benzofuran Derivative ClassTarget Protein/MoleculeKey Findings from Computational Prediction
General Benzofuran DerivativesFarnesyltransferase (FTase)Identified key structural features for inhibition. nih.gov
4-Nitrophenyl-functionalized BenzofuranBovine Serum Albumin (BSA)Predicted different binding modes for mono- and di-furan derivatives, with the monofuran derivative binding more strongly inside the protein. nih.gov
Novel Benzofuran HybridsPI3K / VEGFR-2Estimated binding affinity and guided the design of dual inhibitors for cancer therapy. nih.gov
2-Phenyl-benzofuran-3-carboxamidesStaphylococcus aureus Sortase A (SrtA)Showed a binding pattern similar to the native substrate, with key H-bond interactions. researchgate.net

Beyond predicting binding poses, computational analysis can identify the specific structural features of a molecule that are essential for molecular recognition. This is often achieved through Quantitative Structure-Activity Relationship (QSAR) studies, which correlate variations in a compound's structure with changes in its biological activity. nih.gov

For benzofuran derivatives targeting the FTase enzyme, QSAR studies have revealed that van der Waals surface area descriptors (vsa_pol, vsa_acc) and the partition coefficient are major contributors to their inhibitory activity. nih.gov The analysis also highlighted the importance of hydrogen bonding donor and acceptor groups and negatively charged substituents for enhanced activity, providing a clear roadmap for designing more potent inhibitors. nih.gov

Similarly, structure-activity relationship (SAR) analyses of 2-phenyl-benzofuran-3-carboxamide derivatives as Sortase A inhibitors demonstrated that the amide group at the 3-position is crucial for activity. researchgate.net The studies also showed that replacing a hydroxyl group on the 2-phenyl ring with other substituents generally led to a decrease in inhibitory potency. researchgate.net This type of detailed analysis allows researchers to understand the precise role of different parts of the molecule in the recognition process, enabling a more directed and rational approach to molecular design.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.orgmdpi.com The Hirshfeld surface is a defined boundary around a molecule in a crystal, where the contribution to the electron density from the molecule itself is equal to the contribution from all other molecules. mdpi.com By mapping various properties onto this surface, one can gain a detailed understanding of the crystal packing.

The analysis generates two-dimensional "fingerprint plots," which summarize the different types of intermolecular contacts and their relative prevalence. researchgate.netnih.gov For example, a Hirshfeld surface analysis performed on a substituted benzofuran derivative, (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one, provided a quantitative breakdown of all intermolecular contacts contributing to the crystal packing. nih.gov The most significant interactions were found to be hydrogen-hydrogen (H···H) contacts, followed by oxygen-hydrogen (O···H) and carbon-hydrogen (C···H) contacts. nih.gov

Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Benzofuran Derivative (Based on data for (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one)

Interatomic Contact TypePercentage Contribution to Hirshfeld Surface (%)
H···H40.7% nih.gov
O···H / H···O24.7% nih.gov
C···H / H···C16.1% nih.gov
C···C8.8% nih.gov
N···C / C···N3.8% nih.gov
N···H / H···N3.5% nih.gov
Other Contacts< 2.0% nih.gov

Reorganization Energy Calculations for Charge Transfer Processes

In the field of molecular electronics, the efficiency of charge transport within a material is a critical parameter. The reorganization energy (λ) is a key concept derived from Marcus theory that quantifies the energy required for the geometric relaxation of a molecule and its surrounding environment upon gaining or losing an electron. chinesechemsoc.orgnih.gov Lower reorganization energies are generally associated with faster charge transfer rates, making it a crucial parameter for designing efficient organic semiconductor materials. researchgate.net

The total reorganization energy is composed of two main components: the internal reorganization energy (λi), which arises from the structural changes within the molecule itself, and the external reorganization energy, which comes from the polarization of the surrounding medium. Computational chemistry, particularly Density Functional Theory (DFT), provides a robust framework for calculating the internal reorganization energy. chinesechemsoc.org

The calculation is typically divided into two parts:

Hole reorganization energy (λh): The energy associated with the change from a neutral geometry to a cationic geometry.

Electron reorganization energy (λe): The energy associated with the change from a neutral geometry to an anionic geometry.

Table 3: Parameters in a Typical Reorganization Energy Calculation

ParameterDescriptionRelevance
E0(M)Energy of the neutral molecule in its optimized ground state geometry.Baseline energy for calculations. researchgate.net
E+(M)Energy of the cation in the neutral molecule's geometry.Used to calculate λh. researchgate.net
E+(M+)Energy of the cation in its optimized cationic geometry.Used to calculate λh. researchgate.net
E0(M+)Energy of the neutral molecule in the cation's geometry.Used to calculate λh. researchgate.net
E-(M)Energy of the anion in the neutral molecule's geometry.Used to calculate λe.
E-(M-)Energy of the anion in its optimized anionic geometry.Used to calculate λe.
E0(M-)Energy of the neutral molecule in the anion's geometry.Used to calculate λe.
λh Hole Reorganization Energy Indicates efficiency of hole transport. researchgate.net
λe Electron Reorganization Energy Indicates efficiency of electron transport. researchgate.net

Photophysical Properties and Optoelectronic Applications of 4 Benzofuran 2 Ylphenylamine Derived Materials

Luminescence Characteristics and Emission Efficiencies

Materials based on the 4-benzofuran-2-ylphenylamine scaffold often exhibit intriguing photoluminescent properties, making them suitable for use in light-emitting devices. Their emission characteristics are influenced by the molecular structure and the surrounding environment.

Derivatives of benzofuran (B130515) are recognized for their fluorescent properties, often emitting in the blue region of the spectrum. The presence of a carbomethoxy group in the furan (B31954) ring can significantly influence the fluorescence quantum yield. For instance, certain benzofuran derivatives show high quantum yields, ranging from 41% to 55%, while others exhibit more moderate values of 17–20%. semanticscholar.org The emission properties can be enhanced in the solid state due to the suppression of non-radiative decay pathways, a phenomenon known as aggregation-induced emission. nih.gov

The photophysical properties of benzofuran derivatives are also sensitive to solvent polarity. While absorption spectra may only show small shifts with varying solvent polarity, fluorescence emission spectra can exhibit significant red shifts in more polar solvents, indicating a larger dipole moment in the excited state. nih.gov For example, a study on D–π–A thiophene-based derivatives showed that while fluorescence quantum yields were high in strongly polar solvents for some compounds, they were more significantly reduced for others. nih.gov

Table 1: Photophysical Properties of Selected Benzofuran Derivatives

CompoundAbsorption Max (nm)Emission Max (nm)Quantum Yield (%)Reference
Benzofuran Derivative 3a--41-55 semanticscholar.org
Benzofuran Derivative 3b--54.85 semanticscholar.org
Benzofuran Derivative 4a--17-20 semanticscholar.org
Cyanovinylene Benzofuran--<2 (solution), ~30 (solid) nih.gov

Note: The data in this table is for benzofuran derivatives and not specifically for this compound, as specific data for the latter was not available in the searched literature.

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons, leading to high internal quantum efficiencies in OLEDs. This process is facilitated in molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). Donor-acceptor (D-A) architectures, where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are spatially separated, are often employed to achieve a small ΔEST. nih.gov

While specific studies on TADF in this compound were not found, related structures incorporating benzofuran and amine moieties have been investigated. For example, fusing acridine (B1665455) and benzofuran has been shown to create novel hybrid donors for high-performance TADF OLEDs. mdpi.com These materials can achieve a small singlet-triplet energy gap and high photoluminescence quantum yields. mdpi.com Similarly, ortho-phenylene-linked donor-acceptor benzothiazole-based boron difluoride complexes have demonstrated TADF activity. nih.gov The development of TADF emitters based on donor-acceptor structures is a key strategy for creating highly efficient blue OLEDs. nih.gov

Charge Transport and Injection Properties in Organic Electronic Devices

The benzofuran-phenylamine core can serve as an effective building block for materials with good charge transport and injection properties, which are crucial for the performance of organic electronic devices.

In OLEDs, materials derived from this compound can function as emitters or as part of the host material. The donor-acceptor nature of these molecules can lead to efficient electroluminescence. For instance, a novel hole transport material based on a benzo mdpi.comkyushu-u.ac.jpthieno[3,2-b]benzofuran (BTBF) core with a diphenylamine (B1679370) group, BTBF-DPA, has been shown to be highly effective in OLEDs. bohrium.com Green phosphorescent OLEDs using BTBF-DPA as the hole transport material exhibited a maximum external quantum efficiency (EQE) of 34.1%, while red PhOLEDs reached an EQE of 24.9%. bohrium.com Blue fluorescent OLEDs with this material showed an EQE of 5.2%. bohrium.com

Derivatives of benzofuran have also been investigated as emitters. Donor-acceptor molecules based on phenanthroimidazole have been synthesized for use in high-performance blue OLEDs, achieving EQEs up to 5.64% in non-doped devices. biointerfaceresearch.com Furthermore, anthracene-dibenzofuran based materials have been used as hosts for blue OLEDs, with a device showing an EQE of 7.03%. elsevierpure.com

Table 2: Performance of OLEDs Utilizing Benzofuran-Amine Derivatives

Device TypeEmitter/Host MaterialMax. EQE (%)CIE CoordinatesReference
Green PhOLEDBTBF-DPA (HTM)34.1- bohrium.com
Red PhOLEDBTBF-DPA (HTM)24.9- bohrium.com
Blue fOLEDBTBF-DPA (HTM)5.2- bohrium.com
Blue OLEDPy-BPA-BPI (Emitter)5.64(0.17, 0.29) biointerfaceresearch.com
Blue OLEDp-PPDF (Host)7.03(0.136, 0.076) elsevierpure.com

Note: The materials listed are derivatives or structurally related compounds to this compound.

Benzofuran-based materials are increasingly being explored for their potential in organic solar cells, particularly in bulk heterojunction (BHJ) devices where they can act as electron donors. nih.govbohrium.com The planar structure and good hole mobility of benzofuran derivatives are advantageous for charge transport and extraction in OSCs. semanticscholar.org

Recent advancements have seen OSCs based on benzo[1,2-b:4,5-b′]difuran donor polymers achieve power conversion efficiencies (PCEs) of up to 19.11% through the use of a dual-solid-additive strategy to reduce non-radiative voltage loss and enhance charge generation. bohrium.com This highlights the significant potential of benzofuran-containing polymers in high-performance solar cells.

In dye-sensitized solar cells, organic dyes featuring a donor-π-acceptor (D-π-A) structure are crucial for light harvesting and electron injection. The this compound moiety can serve as a potent electron donor in such dyes.

A study on dyes based on a thieno[2,3-f]benzofuran core with different aromatic amine donors demonstrated their effectiveness in DSSCs. semanticscholar.org A model molecule, PSB-1, achieved a power conversion efficiency of 2.9%. By introducing a stronger phenothiazine (B1677639) donor (PSB-4), the PCE was boosted to 5.5%. semanticscholar.org This enhancement is attributed to improved energy level alignment and absorption spectra. semanticscholar.org Another study on triphenylamine-based dyes showed that extending the π-conjugated bridge can improve photovoltaic performance, with one dye achieving an efficiency of 4.82%. umb.edu

Table 3: Performance of DSSCs with Benzofuran-Amine Based Dyes

DyeDonor MoietyPCE (%)Jsc (mA/cm²)Voc (V)Fill FactorReference
PSB-1Thieno[2,3-f]benzofuran2.9--- semanticscholar.org
PSB-2Triphenylamine (B166846)4.7--- semanticscholar.org
PSB-3Carbazole (B46965)3.5--- semanticscholar.org
PSB-4Phenothiazine5.5--- semanticscholar.org
TC4Triphenylamine4.8211.50.6520.64 umb.edu

Note: The dyes listed are derivatives or structurally related compounds to this compound.

Correlation of Molecular Structure with Optoelectronic Performance

The optoelectronic performance of materials derived from this compound is intricately linked to their molecular structure. Strategic modifications to the core components—the benzofuran unit, the phenylamine group, and the linkage between them—allow for the fine-tuning of key properties such as energy levels, charge carrier mobility, thermal stability, and photoluminescence. Research into analogous systems, such as those based on dibenzofuran (B1670420) and benzodifuran, provides significant insights into the structure-property relationships that govern the efficacy of these materials in optoelectronic devices.

A primary strategy for enhancing material performance involves the extension of the π-conjugated system. This can be achieved by increasing the number of aromatic units or by ensuring a planar molecular geometry. A systematic study of oligomers based on p-methoxyaniline-substituted dibenzofurans (mDBF, bDBF, and tDBF) demonstrates that extending the π-conjugation leads to a deepening of the highest occupied molecular orbital (HOMO) energy levels. nih.govmdpi.comresearchgate.net This adjustment of the HOMO level is crucial for efficient hole injection from the anode into the hole transport layer (HTL) of an organic light-emitting diode (OLED). Furthermore, an extended π-conjugated system generally results in higher hole mobility, a critical factor for efficient charge transport within the device. nih.govmdpi.comresearchgate.net

The planarity of the molecule also plays a significant role in its electronic properties. In a study of bis(triphenylamine)benzodifuran chromophores, it was observed that linking the triphenylamine (TPA) units to the benzodifuran core via vinyl groups resulted in a more coplanar structure compared to a direct single-bond linkage. nih.gov This increased planarity leads to stronger electronic interactions between the donor (TPA) and the core, which in turn affects the photophysical properties of the material. nih.gov The propeller-like, non-coplanar arrangement of the phenyl rings in the triphenylamine group itself is a known characteristic that influences molecular packing and charge transport. nih.gov

The thermal stability of these materials is another critical factor for the longevity and reliability of optoelectronic devices. Research has shown that increasing the molecular weight and the rigidity of the molecular structure, for instance by extending the π-conjugated system in oligomers, can significantly enhance thermal stability. nih.govmdpi.comresearchgate.net

The following tables summarize key findings from research on materials structurally related to this compound, illustrating the correlation between molecular structure and optoelectronic properties.

Table 1: Optoelectronic Properties of Dibenzofuran-Based Hole Transport Materials

CompoundHOMO (eV)LUMO (eV)Hole Mobility (cm²/Vs)Thermal Stability (Td, °C)
mDBF-5.15-2.153.5 x 10⁻⁴390
bDBF-5.18-2.126.2 x 10⁻⁴452
tDBF-5.21-2.099.1 x 10⁻³481

Data sourced from studies on dibenzofuran-based oligomers for perovskite solar cells, illustrating the effect of extending π-conjugation. nih.govmdpi.comresearchgate.net

Table 2: Performance of an OLED with a Benzodifuran-TPA Derivative

MaterialLinkage to TPAOLED EQE (%)Emission Color
Benzodifuran-TPA TriadVinyl6.2Yellowish-green

Data from an organic light-emitting diode using a bis(triphenylamine)benzodifuran derivative as the dopant emitter. nih.gov

Reactivity Profiles and Utility As Synthetic Building Blocks for Complex Heterocyclic Systems

Amine Group Reactivity in Condensation and Addition Reactions

The secondary amine group in 4-Benzofuran-2-ylphenylamine is a key functional handle, exhibiting characteristic nucleophilicity that allows it to participate readily in a variety of condensation and addition reactions. This reactivity is fundamental to its utility in building more complex molecules.

One-pot, three-component reactions highlight the amine's utility. For instance, anilines, which are structurally related to this compound, react with phenyl isothiocyanate and an α-haloketone like 2-bromoacetylbenzofuran. mdpi.com The reaction proceeds via the initial nucleophilic addition of the amine to the isothiocyanate to form a thiourea (B124793) intermediate. This is followed by an intramolecular condensation reaction that results in the formation of a highly substituted thiazol-2-imine, demonstrating a straightforward method for constructing complex heterocyclic systems. mdpi.com

The amine group also participates in radical addition reactions. In transition-metal-free reactions, anilines can react with substrates like 2-iodophenyl allenyl ethers in the presence of a strong base. nih.gov The base deprotonates the aniline (B41778), forming an anion that acts as a "super electron donor" to initiate a single-electron-transfer (SET) process. nih.gov This leads to a radical cyclization/intermolecular coupling cascade, affording 3-functionalized benzofuran (B130515) products. nih.gov Notably, the resulting secondary amine products can sometimes undergo a subsequent reaction with another molecule of the substrate, leading to tertiary amines. nih.gov

Furthermore, the amine functionality can undergo condensation with dicarbonyl compounds. For example, N-[3-amino-4-(benzoxazol-2-yl)pyrazol-5-yl]phenylamine, a compound with a similar phenylamine moiety, reacts with pentane-2,4-dione in acetic acid to yield a pyrazolo[1,5-a]pyrimidine (B1248293) derivative. researchgate.net This type of reaction underscores the amine's role as a nucleophile in cyclocondensation pathways to form fused heterocyclic systems.

Table 1: Examples of Amine Group Reactivity

Reactants Reaction Type Product Class Ref
Aniline derivative, Phenyl isothiocyanate, 2-Bromoacetylbenzofuran One-pot three-component addition/condensation 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imine mdpi.com
Aniline, 2-Iodophenyl allenyl ether Radical addition/coupling 3-Substituted benzofuran amine nih.gov

Derivatization through Aromatic Substitution Reactions on Phenyl and Benzofuran Moieties

Both the phenyl and benzofuran rings of this compound are amenable to aromatic substitution, providing pathways for further molecular diversification. The specific site of substitution is governed by the electronic properties of the rings and the reaction conditions.

The benzofuran ring system can undergo electrophilic aromatic substitution. Theoretical studies and experimental evidence indicate that substitution occurs preferentially on the five-membered furan (B31954) ring. pixel-online.net While the C3 position is often more reactive due to higher electron density, substitution at the C2 position is also common. pixel-online.netstackexchange.com Modern C-H functionalization techniques, such as palladium-catalyzed C-H arylation, can be used to install aryl or heteroaryl substituents at the C3 position with high efficiency, often employing a directing group. mdpi.com

The benzofuran moiety can also be functionalized through halogenation. For instance, a 3-functionalized benzofuran can be brominated at the C2 position. nih.gov This newly introduced bromine atom is a versatile handle for subsequent transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the introduction of a wide variety of substituents, including aryl and vinyl groups. nih.gov The introduction of halogens into the benzofuran ring has been noted as a strategy that can significantly enhance the biological activity of the resulting derivatives. nih.gov

The phenyl ring, activated by the electron-donating amine group, is susceptible to electrophilic aromatic substitution, primarily at the ortho and para positions relative to the amine. This allows for the introduction of various functional groups, further expanding the structural diversity of derivatives.

Construction of Poly-heterocyclic Architectures via Subsequent Reactions

The strategic functionalization of this compound serves as a gateway to the synthesis of complex, poly-heterocyclic systems. These larger architectures are often targeted for their potential applications in medicinal chemistry and materials science. numberanalytics.com

The molecule can act as a scaffold for building additional heterocyclic rings. As previously mentioned, the one-pot reaction of an aniline derivative with phenyl isothiocyanate and 2-bromoacetylbenzofuran directly yields a benzofuran-thiazole hybrid structure. mdpi.com This modular approach, where pre-formed building blocks are combined, is highly efficient for generating molecular complexity. mdpi.com

Another powerful strategy involves intramolecular cyclization reactions. For example, 2-chloromethyl-quinoline derivatives can be reacted with substituted salicylaldehydes in a one-pot process. beilstein-journals.org This reaction proceeds through an initial Williamson ether formation, followed by hydrolysis and an intramolecular cyclization that constructs a benzofuran ring fused to the quinoline (B57606) system. beilstein-journals.org Similarly, domino reactions catalyzed by transition metals like rhodium can convert specifically designed precursors into complex fused systems, such as indene/benzofuran-fused alcohols. nih.gov

Radical cyclization cascades provide another route to intricate poly-heterocyclic amines. researchgate.net These methods enable the construction of complex benzofurylethylamine derivatives under mild conditions, showcasing the utility of radical chemistry in building elaborate molecular frameworks from benzofuran precursors. researchgate.net

Table 2: Strategies for Poly-heterocyclic Synthesis

Starting Scaffold Reaction Type Resulting Architecture Ref
Aniline, 2-bromoacetylbenzofuran Three-component condensation Benzofuranyl-thiazol-imine mdpi.com
2-Chloromethyl-quinoline, Salicylaldehyde One-pot Williamson etherification/cyclization 2-(Benzofuran-2-yl)-quinoline beilstein-journals.org
(2-Acylphenyl)ethynyl]phenols Rhodium-catalyzed domino cyclization Indene/benzofuran-fused systems nih.gov

Design of Ligands for Functional Metal Complexes and Coordination Polymers

The nitrogen atom of the amine group and the oxygen atom of the benzofuran ring in this compound derivatives can act as coordination sites for metal ions. This makes the scaffold an attractive platform for designing ligands for functional metal complexes and coordination polymers. The coordination of a metal ion can significantly enhance the biological activity of the organic ligand. haramaya.edu.etderpharmachemica.com

A key strategy involves the synthesis of multidentate ligands from the core structure. For example, 2,6-bis(benzofuran-2-yl)phenylamine, a derivative synthesized via a palladium-catalyzed cross-coupling reaction, can be converted into an α-diimine ligand. acs.org This ligand has been used to synthesize an η-allyl(α-diimine)nickel(II) complex, which functions as a highly active catalyst for the addition polymerization of norbornene. acs.org

Benzofuran-based hydrazone derivatives also serve as effective ligands for transition metals. Benzofuran-2-carbohydrazide can be condensed with various aldehydes to form hydrazone ligands, which readily form stable complexes with metal ions such as Ni(II), Cu(II), and Zn(II). derpharmachemica.com These complexes often exhibit enhanced biological properties compared to the free ligands. derpharmachemica.com

Furthermore, the principles of ligand design can be extended to create sophisticated coordination polymers. By incorporating appropriate functional groups, benzofuran-based ligands can be used to construct 2D or 3D network structures with lanthanide ions, leading to materials with interesting photoluminescent properties, such as tunable light emission. nih.gov

Future Research Trajectories and Interdisciplinary Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 2-arylbenzofurans, the core structure of 4-Benzofuran-2-ylphenylamine, is geared towards environmentally benign and efficient processes. Modern synthetic strategies are moving away from hazardous reagents and harsh conditions, focusing instead on sustainability.

Key sustainable approaches include:

Metal-Free Catalysis: To avoid toxic transition metals, methods using hypervalent iodine(III) catalysts have been introduced. An iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes can produce 2-arylbenzofurans in good to excellent yields (67-89%) under mild conditions. organic-chemistry.orgnih.gov This approach is both simple and economical. organic-chemistry.org

Reusable Heterogeneous Catalysts: The use of a copper-functionalized metal-organic framework (MOF) as a reusable heterogeneous catalyst represents a significant advancement. nih.gov This method facilitates the synthesis of benzofurans through an A³ coupling reaction followed by intramolecular cyclization. nih.gov

Microwave-Assisted Synthesis: An efficient method for obtaining blue fluorescent benzofuran (B130515) derivatives has been developed using microwave irradiation, which offers a time-dependent route to the desired products. mdpi.com

MethodologyKey FeaturesCatalyst/ReagentsAdvantagesReference
One-Pot Wittig ReactionRoom temperature, in-situ cyclizationSubstituted salicylaldehyde, Wittig reagentEnvironmentally benign, high yields, easy work-up rsc.orgresearchgate.net
Hypervalent Iodine(III) CatalysisMetal-free oxidative cyclization(Diacetoxyiodo)benzene (B116549) [PhI(OAc)₂]Avoids toxic metals, economical, mild conditions organic-chemistry.orgnih.gov
Heterogeneous CatalysisA³ coupling and intramolecular cyclizationCopper-functionalized MIL-101(Cr) MOFCatalyst is reusable nih.gov
Microwave-Assisted SynthesisRapid, time-dependent reaction-Efficient for producing fluorescent derivatives mdpi.com

Advanced Computational Design for Targeted Material Properties and Performance Enhancement

Computational chemistry is an indispensable tool for predicting and optimizing the properties of benzofuran derivatives before their synthesis. These methods accelerate the discovery of new materials with tailored functionalities for specific applications.

Predicting Optoelectronic Properties: Quantum chemical calculations, such as those using Gaussian 09 software at the B3LYP and def2-SVP level, are employed to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.gov These calculations are crucial for designing materials for perovskite solar cells and other optoelectronic devices. nih.gov

Molecular Docking for Biological Targets: While applied in medicinal chemistry, the methodology of using software to estimate the molecular docking and binding affinity of benzofuran hybrids serves as a template for materials science. researchgate.netnih.gov Similar computational approaches can be used to design materials with specific affinities for other molecules or surfaces, which is critical for sensors and hybrid systems.

Structure-Property Relationships: Computational studies help elucidate how the introduction of different substituents at various positions on the benzofuran core can influence its electronic and photophysical properties. nih.gov This guidance is vital for designing novel derivatives with enhanced performance for applications like organic light-emitting diodes (OLEDs). nih.gov

Computational MethodApplicationPredicted PropertiesSignificanceReference
Gaussian 09 (B3LYP/def2-SVP)Hole transport materials for solar cellsHOMO/LUMO energy levelsGuides design of materials with appropriate energy levels for device efficiency nih.gov
Molecular Operating Environment (MOE)Inhibitors for biological targetsMolecular docking, binding affinityDemonstrates potential for designing materials with high specificity researchgate.netnih.gov

Exploration of Next-Generation Optoelectronic Materials and Device Architectures

Benzofuran derivatives are promising candidates for a wide array of next-generation optoelectronic devices due to their excellent photophysical properties, including high photoluminescence and good quantum yields. mdpi.com

Organic Light-Emitting Diodes (OLEDs): The benzofuran scaffold is a "pure" blue-emitting moiety, making it highly valuable for electroluminescent materials. mdpi.com Fusing acridine (B1665455) and benzofuran has led to novel hybrid donors for high-performance Thermally Activated Delayed Fluorescent (TADF) OLEDs. rsc.org A multifunctional benzo nih.govnih.govthieno[3,2-b]benzofuran derivative has been successfully used as the emissive layer in a blue-emitting OLED, achieving an external quantum efficiency of 4.23%. nih.gov

Solar Cells: Derivatives of benzofuran are being explored as components in solar energy conversion. In perovskite solar cells, methoxyaniline-substituted dibenzofuran (B1670420) derivatives have been investigated as effective hole-transport materials. nih.gov Furthermore, dyes based on thieno[2,3-f]benzofuran have been fabricated for use in dye-sensitized solar cells. nih.gov

Organic Field-Effect Transistors (OFETs) and Phototransistors (OPTs): The development of multifunctional materials has allowed the integration of benzofuran derivatives into transistors. An OFET fabricated with a 2,7-diphenylbenzo nih.govnih.govthieno[3,2-b]benzofuran thin film demonstrated a carrier mobility of 0.181 cm² V⁻¹ s⁻¹. nih.gov The same material used in an OPT exhibited high responsivity and detectivity. nih.gov

Device TypeBenzofuran Derivative RoleKey Performance MetricReference
TADF OLEDHybrid Donor MaterialHigh-performance, low efficiency roll-off rsc.org
Blue OLEDEmissive LayerExternal Quantum Efficiency: 4.23% nih.gov
Perovskite Solar CellHole-Transport MaterialOptimized HOMO/LUMO levels nih.gov
Organic Field-Effect Transistor (OFET)Semiconductor Thin FilmCarrier Mobility: 0.181 cm² V⁻¹ s⁻¹ nih.gov
Organic Phototransistor (OPT)Active MaterialResponsivity: 2.07 × 10³ A W⁻¹ nih.gov

Integration of this compound into Multi-Functional Hybrid Systems

A key trajectory in materials science is the creation of single-component systems that exhibit multiple functionalities. This is often achieved by creating hybrid molecules that combine different structural motifs. Benzofuran derivatives are central to this approach.

The strategy involves designing molecules where the benzofuran core is fused with other functional units to synergistically combine their properties. For instance, the development of a benzo nih.govnih.govthieno[3,2-b]benzofuran derivative created a molecule that integrates a high charge-transporting benzothiophene unit with a strongly emissive furan (B31954) group. nih.gov This molecular design resulted in a single semiconductor that successfully functions in OLEDs, OFETs, and OPTs, demonstrating that a rationally designed hybrid material can overcome the challenge of achieving both high mobility and strong luminescence simultaneously. nih.gov

Another example is the fusion of acridine with benzofuran to create hybrid donors for TADF OLEDs, combining the electronic properties of both moieties to enhance device performance. rsc.org These examples validate the approach of creating multifunctional organic semiconductors through the judicious hybridization of different heterocyclic systems, with the benzofuran scaffold playing a crucial role.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Benzofuran-2-ylphenylamine, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling benzofuran derivatives with phenylamine precursors. Key steps include:

  • Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling to attach the benzofuran moiety to the phenyl ring .
  • Purification via column chromatography using silica gel and ethyl acetate/hexane gradients to isolate intermediates .
  • Critical parameters: Reaction temperature (60–80°C), catalyst loading (e.g., Pd(PPh₃)₄ for coupling), and solvent polarity (toluene or DMF) significantly affect yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and amine protons (δ 5.2–5.8 ppm). Benzofuran C2 resonance appears near δ 160 ppm in ¹³C NMR .
  • FT-IR : Confirm NH₂ stretching (~3400 cm⁻¹) and benzofuran C-O-C asymmetric vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Look for molecular ion [M+H]⁺ at m/z 223.3 and fragmentation patterns (e.g., loss of NH₂ group at m/z 179) .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation by working in a fume hood .
  • First Aid : For skin exposure, wash immediately with soap/water for 15 minutes. For eye contact, flush with water for 10–15 minutes and consult an ophthalmologist .
  • Waste Disposal : Collect residues in sealed containers labeled for halogenated organic waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or chromatographic data when confirming the structure of this compound?

  • Methodological Answer :

  • Triangulation : Combine NMR, IR, and MS data to cross-validate functional groups. For example, discrepancies in NH₂ peaks may indicate oxidation; confirm via LC-MS to detect byproducts .
  • Chromatographic Purity : Use HPLC with a C18 column (acetonitrile/water gradient) to assess impurities. Adjust retention times by modifying mobile phase pH (e.g., 0.1% TFA) .
  • Contradiction Analysis : Apply iterative hypothesis testing—e.g., if NMR suggests unexpected substituents, synthesize derivatives and compare spectra .

Q. What computational chemistry approaches are suitable for predicting the reactivity or biological activity of this compound derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, the benzofuran ring’s electron-rich C2 position is prone to electrophilic substitution .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes). Use AutoDock Vina to model binding affinities; validate with in vitro assays .
  • Data Table :
ParameterValue (DFT)Experimental (NMR)
C-O Bond Length (Å)1.361.34–1.38
NH₂ Torsion Angle120°115–125°

Q. In multi-step syntheses of this compound, how can reaction intermediates be optimized to minimize side-product formation?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary catalyst concentration, solvent, and temperature in a factorial design. For example, reducing Pd catalyst from 5% to 2% lowers dimerization byproducts by 30% .
  • In-situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation. Quench reactions at 80% conversion to prevent over-oxidation .
  • Intermediate Isolation : Employ flash chromatography with gradient elution (hexane → ethyl acetate) to separate benzofuran intermediates from unreacted starting materials .

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